molecular formula C6H3Cl2NO2 B14662069 1H-Pyrrole-3,4-dicarbonyl dichloride CAS No. 41969-73-7

1H-Pyrrole-3,4-dicarbonyl dichloride

Cat. No.: B14662069
CAS No.: 41969-73-7
M. Wt: 192.00 g/mol
InChI Key: APUKVTPSKUIFGE-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarbonyl dichloride is a chemical compound with the molecular formula C₆H₃Cl₂NO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbonyl dichloride can be synthesized through the chlorination of 1H-pyrrole-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under reflux conditions, where the 1H-pyrrole-3,4-dicarboxylic acid is treated with thionyl chloride, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-3,4-dicarbonyl dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-pyrrole-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functionalities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

41969-73-7

Molecular Formula

C6H3Cl2NO2

Molecular Weight

192.00 g/mol

IUPAC Name

1H-pyrrole-3,4-dicarbonyl chloride

InChI

InChI=1S/C6H3Cl2NO2/c7-5(10)3-1-9-2-4(3)6(8)11/h1-2,9H

InChI Key

APUKVTPSKUIFGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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